2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride
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Overview
Description
2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation . This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated to produce the desired compound. The reaction conditions often include the use of microwave irradiation to reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of high-temperature and high-pressure conditions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pressure, and pH to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used .
Major Products Formed
The major products formed from these reactions can vary widely. For instance, oxidation may produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Indole-3-acetic acid: A plant hormone with various biological activities.
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets 2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride apart is its unique structure, which allows it to interact with a broader range of biological targets compared to other indole derivatives. This makes it a valuable compound for various research applications .
Properties
CAS No. |
49851-35-6 |
---|---|
Molecular Formula |
C13H24ClNO |
Molecular Weight |
245.79 g/mol |
IUPAC Name |
2,4-dimethyl-2,3,4,4a,4b,5,6,7,8,8a,9,9a-dodecahydropyrano[2,3-b]indol-1-ium;chloride |
InChI |
InChI=1S/C13H23NO.ClH/c1-8-7-9(2)15-13-12(8)10-5-3-4-6-11(10)14-13;/h8-14H,3-7H2,1-2H3;1H |
InChI Key |
USMYJZDKAPXCPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC([OH+]C2C1C3CCCCC3N2)C.[Cl-] |
Origin of Product |
United States |
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